molecular formula C21H21N5O2 B2835755 N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide CAS No. 1326909-65-2

N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

Cat. No.: B2835755
CAS No.: 1326909-65-2
M. Wt: 375.432
InChI Key: ZWDYXOPQUULOHJ-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.432. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Potential

  • Computational and Pharmacological Evaluation: Research into 1,3,4-oxadiazole and pyrazole novel derivatives, which includes compounds structurally similar to N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide, indicates potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These derivatives demonstrate binding and inhibitory effects in various assays, suggesting their utility in cancer and inflammation research (M. Faheem, 2018).

Reactivity Studies

Structure-Activity Relationships

  • Structure-Activity Relationships in Kinase Inhibition: Investigations into the structure-activity relationships of certain pyrazolotriazine derivatives, such as BIRB 796, have demonstrated their efficacy as kinase inhibitors. These studies are significant for drug development, particularly in the treatment of autoimmune diseases (J. Regan et al., 2003).

Synthesis and Anti-HIV Activity

  • Synthesis and Anti-HIV Activity of Naphthalene Derivatives: Research involving the synthesis of naphthalene derivatives, akin to the compound , has highlighted their potential anti-HIV activity. This points towards the usefulness of such compounds in developing new antiviral agents (Nawar S. Hamad et al., 2010).

Molecular Dimerization and Interaction Studies

  • Molecular Dimerization: Studies on similar pyrazole compounds have examined their ability to form molecular dimers through intermolecular hydrogen bonds. Understanding such interactions is key for applications in crystallography and molecular design (Chun-yang Zheng, Dun-jia Wang, & Ling Fan, 2010).

Anti-Inflammatory and Antinociceptive Properties

  • Novel Anti-Inflammatory Derivatives: The development of novel N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives, closely related to this compound, shows promising anti-inflammatory and antinociceptive properties. This research is essential in the search for new anti-inflammatory drugs (R. B. Lacerda et al., 2012).

Properties

IUPAC Name

N-tert-butyl-2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-21(2,3)23-19(27)12-25-20(28)18-11-17(24-26(18)13-22-25)16-10-6-8-14-7-4-5-9-15(14)16/h4-10,13,17-18,24H,11-12H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXDGBJHWGIKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C(=O)C2CC(NN2C=N1)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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